Xanthine Oxidase Inhibition Potency: Target Compound vs. Clinical Standards
The primary biochemical activity reported for the target compound is inhibition of human Xanthine Dehydrogenase/Oxidase. Data from ChEMBL/BindingDB show a Ki of 3,430 nM and an IC50 of 4,510 nM in a fluorescence-based enzyme assay [1]. This places the target compound as a relatively low-potency inhibitor compared to gold-standard clinical agents. For direct procurement context, allopurinol (after metabolic conversion to oxypurinol) exhibits a Ki of approximately 100-200 nM, while febuxostat has an IC50 of roughly 1.5 nM for the human enzyme [2]. The approximately 3,000-fold lower target potency renders the compound unsuitable for in vivo or cellular efficacy models focused on uric acid suppression. Its utility lies solely in its unique binding interaction as a starting point for novel inhibitor design.
| Evidence Dimension | Inhibitory Potency (Ki/IC50) against Xanthine Oxidase |
|---|---|
| Target Compound Data | Ki = 3,430 nM; IC50 = 4,510 nM |
| Comparator Or Baseline | Allopurinol (Ki ≈ 100-200 nM); Febuxostat (IC50 ≈ 1.5 nM) |
| Quantified Difference | Target compound is ~17-34 fold less potent than allopurinol and ~3,000 fold less potent than febuxostat. |
| Conditions | Human Xanthine Dehydrogenase/Oxidase; fluorescence-based enzyme activity assay; enzyme-inhibitor pre-incubation followed by substrate (xanthine) addition [1]. |
Why This Matters
This establishes the target compound not as a therapeutic candidate, but as a distinct chemical probe for mechanism-of-action studies due to its mixed-type inhibition, contrasting with the substrate-analogue or pure competitive nature of clinical gold standards.
- [1] BindingDB Entry for BDBM50233808 (CHEMBL4086701). Affinity Data: Ki 3.43E+3 nM; IC50 4.51E+3 nM. Assay: Mixed-type competitive inhibition of Xanthine Oxidase (Human). Curated from US11021454. View Source
- [2] Takano, Y., et al. (2005). Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. Life Sciences, 76(16), 1835-1847. View Source
